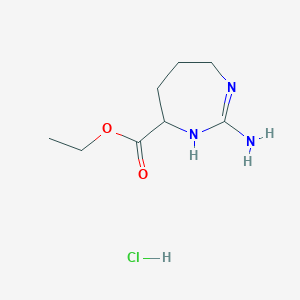
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group, an ethyloxycarbonyl group, and a diazacycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazacycloheptane Ring: This step involves the cyclization of a suitable precursor to form the diazacycloheptane ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor. This step may require the use of a dehydrating agent to facilitate the formation of the imino group.
Ethyloxycarbonylation: The ethyloxycarbonyl group is introduced through a reaction with ethyl chloroformate or a similar reagent. This step typically requires the use of a base to neutralize the hydrochloric acid formed during the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the ethyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazacycloheptane derivatives.
科学的研究の応用
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the diazacycloheptane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Methylamine hydrochloride: A simpler amine compound with similar solubility properties.
Hydrochloric acid: A common reagent used in the formation of hydrochloride salts.
Protonitazene hydrochloride: A structurally related synthetic opioid.
Uniqueness
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
25525-87-5 |
|---|---|
分子式 |
C8H16ClN3O2 |
分子量 |
221.68 g/mol |
IUPAC名 |
ethyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-2-13-7(12)6-4-3-5-10-8(9)11-6;/h6H,2-5H2,1H3,(H3,9,10,11);1H |
InChIキー |
JISGSYMKPLXNTK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCCN=C(N1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


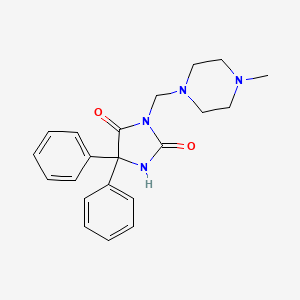
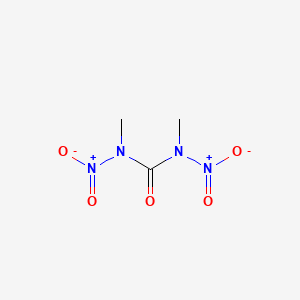
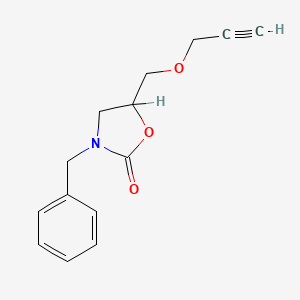
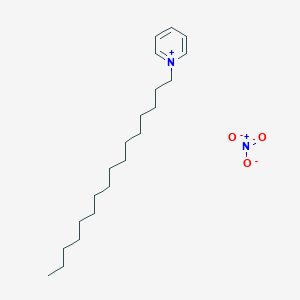
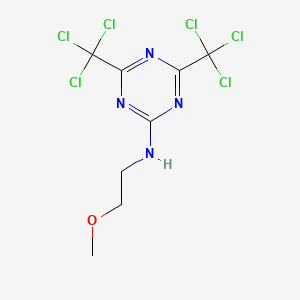
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)

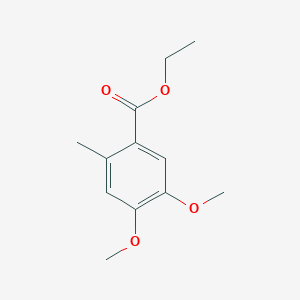
![{[Ethyl(3-methylphenyl)amino]methylidene}propanedinitrile](/img/structure/B14701251.png)
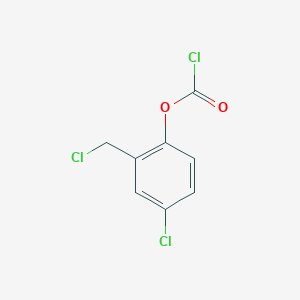
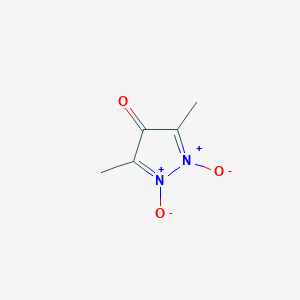
![3-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylmethylsulfanyl]-2-aminopropanoic acid](/img/structure/B14701263.png)
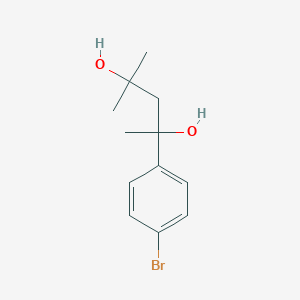
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
